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Compound of Interest

Compound Name: JBIR-22

Cat. No.: B15582272

For Immediate Release

A comprehensive technical guide on the natural product JBIR-22 has been compiled, detailing
its discovery, biological origin, and mechanism of action. This whitepaper provides researchers,
scientists, and drug development professionals with an in-depth understanding of this
promising molecule, which has been identified as the first tetramic acid derivative to inhibit
protein-protein interactions essential for proteasome formation.

JBIR-22 was discovered through a screening of a natural product library for inhibitors of the
homodimerization of Proteasome Assembly Chaperone 3 (PAC3).[1][2] This interaction is a
critical step in the assembly of the 20S proteasome, a key cellular machine responsible for
protein degradation. By disrupting PAC3 homodimerization, JBIR-22 presents a novel
mechanism for potentially modulating cellular processes controlled by the proteasome. The
clinical success of proteasome inhibitors like bortezomib underscores the therapeutic potential
of targeting this pathway.[3][4]

Origin and Discovery

JBIR-22 is a microbial metabolite, though the specific producing organism was not detailed in
the initial discovery. It was identified from a vast natural product library containing metabolites
from microorganisms, plants, and marine sources.[2] The discovery was facilitated by a protein
fragment complementation assay (PCA) designed to detect the inhibition of PAC3-PAC3
interaction.[1][2]
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Chemical Structure and Properties

JBIR-22 belongs to the tetramic acid class of natural products and features an unusual 4,4-
disubstituted glutamic acid unit.[3][4] Its complex stereochemistry was definitively assigned
through total synthesis, which also provided a scalable route to the molecule and its analogs
for further investigation.[3][4]

Quantitative Biological and Chemical Data

The biological activity and chemical properties of JBIR-22 have been quantified in several
studies. This data is summarized below for clarity and comparative analysis.

Parameter Value Reference

Biological Activity

IC50 (PAC3
o 0.2uM [2]
Homodimerization)
Physicochemical Properties
Molecular Formula C28H39NO6
Molecular Weight 485.61 g/mol
Synthetic Yields
Overall Yield (Diastereomer
10.1% (10 steps) [3]
2a)
Overall Yield (Diastereomer
11.3% (10 steps) [3]

2b)

Mechanism of Action: Inhibition of Proteasome
Assembly

The 20S proteasome is a cylindrical complex composed of four stacked rings: two outer a-rings
and two inner B-rings. Its assembly is a highly regulated process involving several proteasome
assembly chaperones (PACs). PAC3, in complex with PAC4, plays a crucial role in the
formation of the a-ring. The homodimerization of PAC3 is a key step in this process. JBIR-22
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directly interferes with this homodimerization, thereby disrupting the assembly of a functional

proteasome.

Inhibition by JBIR-22
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Inhibition of PAC3 homodimerization by JBIR-22.

Experimental Protocols
Protein Fragment Complementation Assay (PCA) for
PAC3 Homodimerization Inhibition

The discovery of JBIR-22 utilized an in vitro PCA with monomeric Kusabira-Green (mKG)

fluorescent protein.[1]
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o Construct Preparation: The N-terminal fragment of mKG is fused to one PAC3 protein, and
the C-terminal fragment of mKG is fused to another PAC3 protein.

 In Vitro Protein Synthesis: The fusion proteins are synthesized using a cell-free protein
synthesis system (e.g., wheat germ extract).

e Screening:

o The test compound (from the natural product library) is incubated with one of the PAC3-
mKG fragment fusion proteins.

o The second PAC3-mKG fragment fusion protein is then added to the mixture.

o Detection: If the PAC3 proteins interact (homodimerize), the mKG fragments are brought into
proximity, allowing the fluorophore to reconstitute and emit a fluorescent signal. An inhibitor
like JBIR-22 prevents this interaction, leading to a decrease or absence of fluorescence. The
fluorescence intensity is measured using a plate reader.

Total Synthesis of JBIR-22

A convergent total synthesis was developed to confirm the structure and stereochemistry of
JBIR-22.[3][4] The key steps involved the stereoselective synthesis of a masked 4,4-
disubstituted glutamic acid derivative and its coupling with a 3-ketothioester fragment, followed
by a Lacey—Dieckmann condensation to form the tetramic acid core.
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Fragment Synthesis
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Convergent total synthesis strategy for JBIR-22.

Future Directions

The unique mechanism of action of JBIR-22 makes it a valuable tool for studying the intricacies
of proteasome assembly and a potential starting point for the development of novel
therapeutics. Further research is warranted to explore its activity in various disease models and
to optimize its pharmacological properties through medicinal chemistry efforts. The total
synthesis route provides a robust platform for generating structural analogs to probe the
structure-activity relationship and to develop more potent and selective inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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